molecular formula C16H12Cl2FNO3 B2864454 [(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 899109-30-9

[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2864454
CAS No.: 899109-30-9
M. Wt: 356.17
InChI Key: RPOMFWSYQRQDTB-UHFFFAOYSA-N
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Description

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity.

Scientific Research Applications

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction of 3-chloro-4-fluoroaniline with phosgene or a suitable carbamoyl chloride derivative under controlled conditions to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and ester functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution Reactions: Substituted phenyl derivatives.

    Hydrolysis: 3-chloro-4-fluoroaniline, 2-(4-chlorophenyl)acetic acid, and corresponding alcohols.

    Oxidation and Reduction: Oxidized or reduced forms of the carbamoyl and ester groups.

Mechanism of Action

The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can be compared with similar compounds such as:

The unique combination of chloro and fluoro substituents in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3/c17-11-3-1-10(2-4-11)7-16(22)23-9-15(21)20-12-5-6-14(19)13(18)8-12/h1-6,8H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMFWSYQRQDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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